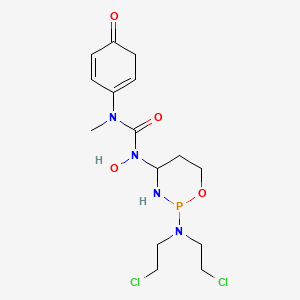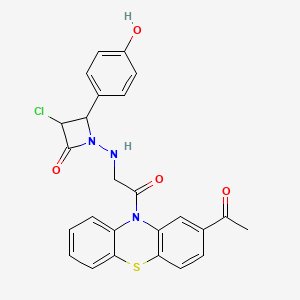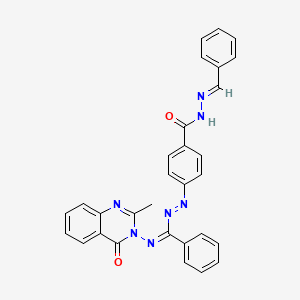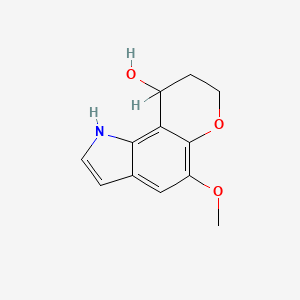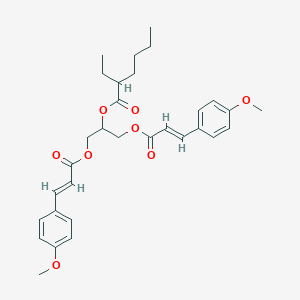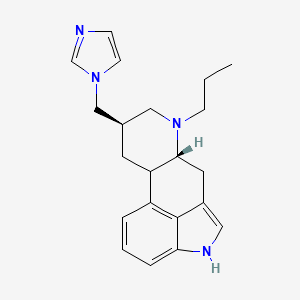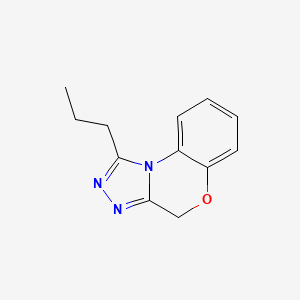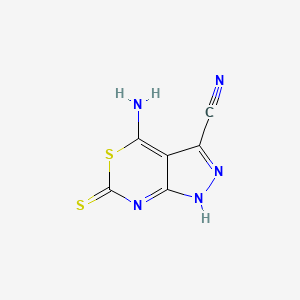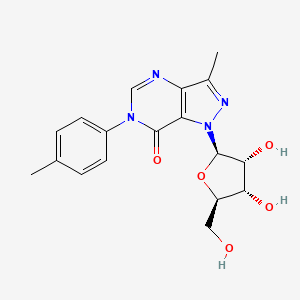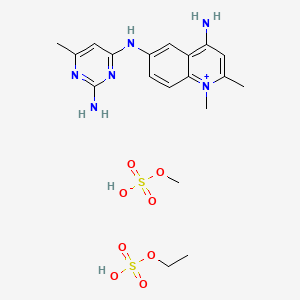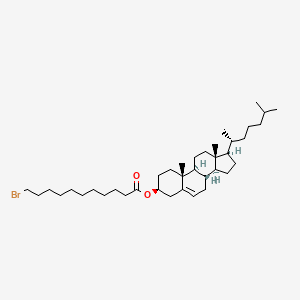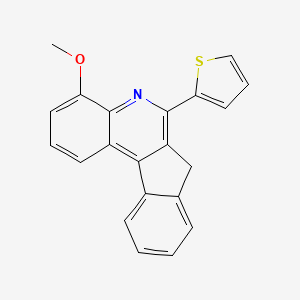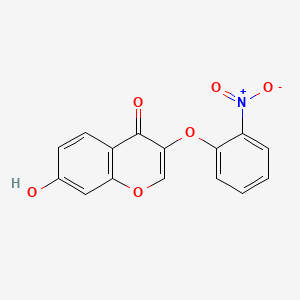
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzopyran precursor.
Reaction Conditions: The precursor undergoes a series of reactions, including nitration and hydroxylation, to introduce the nitrophenoxy and hydroxy groups at the desired positions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities are studied for potential therapeutic applications.
Medicine: Research focuses on its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- can be compared with other benzopyran derivatives:
Similar Compounds: Examples include 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)- and 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-.
Propiedades
Número CAS |
137988-04-6 |
|---|---|
Fórmula molecular |
C15H9NO6 |
Peso molecular |
299.23 g/mol |
Nombre IUPAC |
7-hydroxy-3-(2-nitrophenoxy)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-9-5-6-10-13(7-9)21-8-14(15(10)18)22-12-4-2-1-3-11(12)16(19)20/h1-8,17H |
Clave InChI |
PYCLSGKGSDWJOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=COC3=C(C2=O)C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


